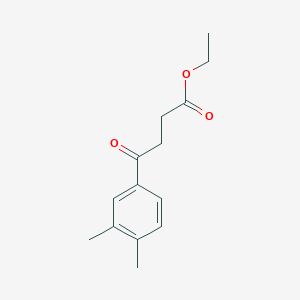

4-(3,4-Dimetilfenil)-4-oxobutanoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate often involves multi-step chemical reactions. For instance, the direct synthesis of substituted pyrazoles via a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde through a Knoevenagel approach has been described (Naveen et al., 2021). Such methodologies may provide insights into the synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, emphasizing the importance of stepwise organic transformations.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as single crystal X-ray diffraction studies. For example, a novel pyrazole derivative’s molecular structure was confirmed this way, highlighting intermolecular hydrogen bonds and π•••π stacking interactions (Naveen et al., 2021). These structural insights can be critical for understanding the chemical behavior and potential applications of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate.

Chemical Reactions and Properties

Chemical properties, such as reactivity with other substances, can be inferred from similar compounds. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate under specific conditions demonstrates the creation of complex structures with good yields (Obydennov et al., 2013). Such reactions provide a basis for predicting how Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate might behave under various chemical conditions.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline form, are crucial for practical applications. While specific data on Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate was not available, studies on related compounds offer valuable comparisons. For example, crystal structure analyses reveal how molecular interactions influence the solid-state properties of similar molecules (Naveen et al., 2021).

Aplicaciones Científicas De Investigación

Análisis de la Estructura Cristal

El compuesto se ha utilizado en el estudio de estructuras cristalinas. Un artículo de investigación publicado en la revista Zeitschrift für Kristallographie - New Crystal Structures detalla la estructura cristalina de un compuesto estrechamente relacionado con el 4-(3,4-Dimetilfenil)-4-oxobutanoato de etilo . Estos estudios son cruciales para comprender las propiedades físicas y químicas del compuesto, lo que puede ayudar aún más en sus aplicaciones en varios campos.

Síntesis Química

El this compound podría usarse potencialmente como reactivo en la síntesis química. Por ejemplo, el clorhidrato de 3,4-dimetilfenilhidrazina se utiliza como reactivo con 3-etoxi-2-etoxicarbonilprop-2-enoato de etilo para producir 2-(3,4-dimetilfenil)-3-oxo-2,3-dihidro-1H-pirazol-4-carboxilato de etilo . Esto sugiere que el this compound podría usarse potencialmente en reacciones similares.

Aplicaciones Industriales

La resolución directa de racematos durante la cristalización está ganando interés debido a las perspectivas de aplicación industrial . Como el this compound es un compuesto quiral, podría usarse potencialmente en tales procesos.

Mecanismo De Acción

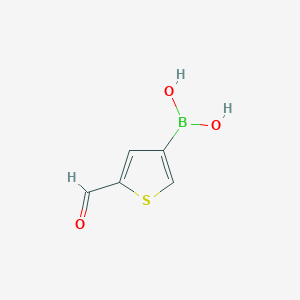

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions, such as palladium .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium

Biochemical Pathways

The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds

Action Environment

The efficacy and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, like many other compounds used in SM cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the environment, and the temperature . The compound is known to be relatively stable and environmentally benign .

Propiedades

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLMZKLDVOQALH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599305 |

Source

|

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175394-01-1 |

Source

|

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)